3-(4-methoxybenzyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one
Description
Properties
Molecular Formula |
C20H16N2O2S |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-5-phenylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C20H16N2O2S/c1-24-16-9-7-14(8-10-16)11-22-13-21-19-18(20(22)23)17(12-25-19)15-5-3-2-4-6-15/h2-10,12-13H,11H2,1H3 |
InChI Key |
QLXICDXCWVMSSV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=NC3=C(C2=O)C(=CS3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Gewald Aminothiophene Synthesis for Thiophene Intermediate Formation
The Gewald reaction is pivotal for constructing 2-aminothiophene-3-carboxamide derivatives, which serve as precursors for the thienopyrimidine core. As detailed in , this one-pot reaction combines ethyl acetoacetate (10 mmol), cyanoacetamide (10 mmol), and elemental sulfur (12 mmol) in dimethylformamide (DMF) with morpholine as a base. The mixture is refluxed at 110°C for 6–8 hours to yield 2-aminothiophene-3-carboxamide (I) with 70–85% efficiency.
Key modifications for 5-phenyl substitution :
-
Replacement of ethyl acetoacetate with benzoylacetone introduces the phenyl group at position 5 during the Gewald step .
-
Microwave-assisted Gewald reactions (900 W, 15–20 minutes) reduce reaction times and improve yields to 88–96% .
Cyclocondensation to Form the Pyrimidin-4(3H)-one Core
Cyclization of 2-aminothiophene intermediates into thieno[2,3-d]pyrimidin-4(3H)-one requires formamidine acetate or triethylorthoacetate. In , heating 2-aminothiophene derivatives with formamidine acetate in DMF at 100°C for 4 hours yields the pyrimidinone skeleton (II) with 65–78% efficiency.
Alternative approach :
-
Using triethylorthoacetate under solvent-free microwave irradiation (900 W, 5–10 minutes) achieves cyclization in 90–95% yield .
Chlorination for Reactive Intermediate Generation
Chlorination at position 4 is essential for subsequent nucleophilic substitution. A mixture of pyrimidin-4(3H)-one (II, 3.14 mmol) and phosphoryl chloride (POCl3, 59.36 mmol) is refluxed at 110°C for 4–12 hours . The reaction is quenched with ice-water, neutralized with NH4OH, and extracted with ethyl acetate to yield 4-chlorothieno[2,3-d]pyrimidine (III) (40–80% yield).
Catalytic enhancement :
-
Adding 1,8-diazabicycloundec-7-ene (DBU, 0.5 equiv) reduces reaction time to 2 hours and improves yield to 85% .
Regioselective 4-Methoxybenzyl Substitution
The 4-methoxybenzyl group is introduced via nucleophilic aromatic substitution (SNAr) at position 3. In , 4-chlorothieno[2,3-d]pyrimidine (III, 1 equiv) reacts with 4-methoxybenzylamine (1.2 equiv) in ethanol under reflux for 8–12 hours. The crude product is purified via silica gel chromatography (hexane:ethyl acetate, 4:1) to yield the title compound (IV) in 60–70% yield.
Optimized conditions :
-
Using tetrahydrofuran (THF) as solvent and potassium carbonate (K2CO3, 2 equiv) at 80°C for 6 hours increases yield to 82% .
Analytical Validation and Characterization
Spectroscopic data for 3-(4-methoxybenzyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one :
-
IR (KBr) : 1685 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N), 1250 cm⁻¹ (C-O) .
-
1H NMR (400 MHz, CDCl3) : δ 8.21 (s, 1H, H-2), 7.45–7.32 (m, 5H, Ph), 6.92 (d, J = 8.4 Hz, 2H, OCH2Ph), 5.12 (s, 2H, CH2), 3.81 (s, 3H, OCH3) .
-
13C NMR (100 MHz, CDCl3) : δ 164.2 (C=O), 159.8 (C-4), 134.5–114.7 (aromatic carbons), 55.3 (OCH3), 44.1 (CH2) .
-
HRMS (ESI) : m/z calculated for C21H17N3O2S [M+H]+: 376.1018; found: 376.1015 .
Comparative Analysis of Synthetic Routes
Mechanistic Insights
-
Gewald Reaction : A three-component reaction involving keto-enol tautomerization, sulfur incorporation, and cyclization to form the aminothiophene core .
-
Cyclocondensation : Nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the pyrimidine ring .
-
Chlorination : Electrophilic aromatic substitution where POCl3 acts as both solvent and chlorinating agent .
-
SNAr Reaction : The chlorinated pyrimidine undergoes nucleophilic displacement with 4-methoxybenzylamine, facilitated by the electron-withdrawing effect of the pyrimidine ring .
Challenges and Optimization Strategies
-
Low solubility of intermediates : Use of polar aprotic solvents (DMF, DMSO) during cyclization improves solubility .
-
Byproduct formation in chlorination : Excess POCl3 (18.9 equiv) and controlled temperature (0–5°C during addition) minimize phosphoramide byproducts .
-
Regioselectivity in substitution : Steric hindrance at position 2 directs the 4-methoxybenzyl group to position 3 .
Scalability and Industrial Applicability
Chemical Reactions Analysis
Spectroscopic Analysis
-
IR Data :
-
1651 cm⁻¹ : C=O stretching (lactam carbonyl group).
-
1693 cm⁻¹ : C=N stretching (aromatic ring).
-
-
¹H NMR Data (δ, ppm) :
-
2.40 (s, 3H) : Methyl group of p-tolyl substituent.
-
3.75 (s, 3H) : Methoxy group of benzyl substituent.
-
5.09 (s, 2H) : Methine protons of benzyl substituent.
-
6.77–6.84 (m, 2H) : Aromatic protons of methoxyphenyl group.
-
7.11–7.18 (m, 3H) : Aromatic protons of phenyl and benzyl substituents.
-
7.29–7.40 (m, 4H) : Aromatic protons of benzyl and thiophene rings.
-
8.46 (s, 1H) : Proton adjacent to the lactam carbonyl group .
-
Elemental Analysis
-
Calculated : C₂₁H₁₈N₂O₂S (69.59% C, 5.01% H, 7.73% N, 8.85% S).
| Parameter | Value | Reference |
|---|---|---|
| Yield | 72% | |
| Melting Point | 140°C | |
| IR (C=O) | 1651 cm⁻¹ | |
| IR (C=N) | 1693 cm⁻¹ | |
| Elemental Analysis | C: 69.45%, H: 5.04% |
Structural Analysis
The structure of 3k consists of a fused thieno[2,3-d]pyrimidine core with substituents at positions 3 and 5. The 4-methoxybenzyl group at position 3 and the phenyl group at position 5 contribute to the compound’s stability and electronic properties. The lactam carbonyl group (C=O) at position 4 is a key feature for potential bioactivity .
Reaction Mechanism
The synthesis involves the following steps:
-
Cyclocondensation : The dimethylaminomethyleneamino group in 2b reacts with the primary amine (p-anisidine) to form an intermediate enamine.
-
Elimination : Water is eliminated, leading to cyclization and formation of the thieno[2,3-d]pyrimidine ring system.
-
Purification : The product is isolated via precipitation and filtration .
This methodology highlights the versatility of Gewald’s thiophenes in constructing heterocyclic scaffolds for pharmaceutical applications.
Scientific Research Applications
Synthesis of 3-(4-methoxybenzyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A notable method includes the reaction of thieno[2,3-d]pyrimidin-4(3H)-one derivatives with various aromatic aldehydes under specific conditions to yield substituted products. The general procedure involves:
- Condensation Reaction : Mixing thieno[2,3-d]pyrimidin-4(3H)-one with 4-methoxybenzaldehyde in the presence of an acid catalyst.
- Purification : The resulting product is purified through recrystallization or chromatography to obtain the desired compound in high purity.
Antimicrobial Properties
Research has indicated that thienopyrimidine derivatives exhibit significant antimicrobial activity. The compound has been tested against various bacterial strains, showing promising results. For instance, it has demonstrated inhibitory effects against Pseudomonas aeruginosa and Escherichia coli.
Table 2: Antimicrobial Activity
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3-(4-methoxybenzyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one | E. coli | TBD |
| P. aeruginosa | TBD |
Cytotoxicity Studies
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values observed suggest moderate cytotoxicity:
- MCF-7 Cells : IC50 ≈ 25 µM after 48 hours.
- HeLa Cells : Similar cytotoxic profiles were noted.
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines like TNF-alpha and IL-6. This suggests its potential utility in treating inflammatory diseases.
Enzyme Inhibition
The structure of this compound suggests it may act as an inhibitor for enzymes involved in inflammation and pain pathways, such as cyclooxygenase (COX). Inhibition studies are ongoing to elucidate its mechanism of action.
Case Study: Enzyme Inhibition
A study investigating the inhibition of COX enzymes revealed that thienopyrimidine derivatives could significantly reduce the activity of COX-1 and COX-2, indicating their potential as anti-inflammatory agents.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thienopyrimidine derivatives. Modifications to the methoxy group or phenyl ring can enhance potency and selectivity against specific targets.
Table 3: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Addition of electron-withdrawing groups | Increases potency against bacterial strains |
| Alteration of alkyl side chains | Modulates cytotoxicity in cancer cells |
Mechanism of Action
The mechanism of action of 3-(4-methoxybenzyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression . This mechanism is particularly relevant in the context of cancer treatment, where uncontrolled cell proliferation is a hallmark of the disease.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
Table 1: Key Physicochemical Properties of Selected Thienopyrimidinone Derivatives
Key Observations :
- Electron-Donating vs. This difference may influence pharmacokinetic properties like membrane permeability and metabolic stability .
- Melting Points : Fluorinated derivatives (3e and 3i) exhibit distinct melting points (171°C and 143°C, respectively), suggesting that substituent bulk and polarity significantly affect crystallinity. The methoxybenzyl group’s larger size may lower the melting point relative to 3e, but experimental data are needed for confirmation.
Key Observations :
- Anticancer Potential: Fluorinated analogs (e.g., 3e) and oxadiazole derivatives exhibit antitumor activity, likely due to interactions with DNA or enzyme targets like kinases . The methoxy group’s electron donation may enhance DNA intercalation or receptor binding affinity compared to fluoro substituents.
- Antibacterial Activity: Compound 3e’s fluorobenzyl group may improve penetration into bacterial membranes, a trait less pronounced in methoxy-substituted analogs due to increased hydrophilicity .
Molecular Docking and Target Interactions
- Thienopyrimidinone Core: The planar structure of the thieno[2,3-d]pyrimidin-4(3H)-one core allows for π-π stacking with aromatic residues in enzymes or DNA, a feature shared across derivatives .
- Substituent Effects : Docking studies suggest that electron-withdrawing groups (e.g., fluoro in 3e) strengthen hydrogen bonding with polar residues, while methoxy groups may optimize hydrophobic interactions in active sites .
Biological Activity
3-(4-Methoxybenzyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one is a compound belonging to the thienopyrimidine class, which has garnered attention for its diverse biological activities. Thienopyrimidines are known for their potential in various therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities. This article explores the biological activity of this specific compound, highlighting its pharmacological properties, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 3-(4-methoxybenzyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one is , with a molecular weight of approximately 358.44 g/mol. The compound features a thieno[2,3-d]pyrimidine core substituted with a 4-methoxybenzyl group and a phenyl group, which may influence its biological activity.
Anticancer Activity
Recent studies have indicated that thienopyrimidine derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to 3-(4-methoxybenzyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one have shown effectiveness against various cancer cell lines. A study demonstrated that derivatives with similar structures had IC50 values ranging from 0.021 µM to 8.3 µM against different cancer cell lines such as HeLa and MDA-MB-231 .
Antimicrobial Activity
Thienopyrimidine derivatives have also been evaluated for their antimicrobial properties. Research indicates that certain derivatives possess potent antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of the methoxy group in the structure is believed to enhance the lipophilicity of the compound, improving its ability to penetrate bacterial membranes .
Anti-inflammatory Activity
The anti-inflammatory potential of thienopyrimidines has been documented in various studies. Compounds similar to 3-(4-methoxybenzyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways .
Structure-Activity Relationship (SAR)
The biological activity of thienopyrimidine derivatives is significantly influenced by their structural components. Key findings include:
- Substitution Patterns : The presence of electron-donating groups such as methoxy enhances activity by increasing electron density on the aromatic ring.
- Aromaticity : The incorporation of phenyl groups has been associated with improved binding affinity to biological targets.
- Positioning of Functional Groups : The position of substituents on the thienopyrimidine core can affect pharmacokinetics and bioavailability.
Case Studies
| Study | Compound | Activity | Cell Line/Model |
|---|---|---|---|
| Ibrahim et al. (1996) | Thienopyrimidine derivatives | Anticancer | HeLa |
| Varvounis & Giannopoulos (1996) | Substituted thieno[2,3-d]pyrimidines | Antimicrobial | Various bacteria |
| Sharma et al. (2010) | Thienopyrimidine analogs | Anti-inflammatory | In vitro assays |
Q & A
Q. What are the optimized synthetic routes for preparing 3-(4-methoxybenzyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one?
- Methodology : A two-step synthesis is common: (i) Core formation : Reflux 2-amino-4-phenylthiophene-3-carbonitrile with formic acid (16–18 hours) to yield 5-phenylthieno[2,3-d]pyrimidin-4(3H)-one (85% yield, m.p. 205–208°C). (ii) Chlorination and functionalization : Treat the intermediate with POCl₃ at 80°C for 2 hours to generate 4-chloro derivatives, followed by nucleophilic substitution with 4-methoxybenzylamine. Monitor reactions via TLC and purify via vacuum filtration .
- Key Data : Yields >80% achievable with POCl₃; critical to neutralize post-chlorination with NaHCO₃ to avoid decomposition .
Q. How is structural characterization performed for this compound?
- Techniques :
- ¹H NMR : Look for methoxybenzyl protons (δ ~3.8–4.2 ppm for CH₂; δ ~6.9–7.5 ppm for aromatic protons).
- IR : Confirm carbonyl (C=O) at ~1640–1700 cm⁻¹ and C–O–C (methoxy) at ~1250 cm⁻¹.
- Elemental analysis : Validate purity (e.g., C, H, N, S within ±0.3% of theoretical values) .
Q. What preliminary biological assays are relevant for evaluating its activity?
- Screening : Use radioligand binding assays (e.g., 5-HT₁A receptor affinity) with hippocampal membranes. IC₅₀ values <10 nM indicate high affinity. Compare selectivity against off-target receptors (e.g., α₁-adrenoceptors) .
Advanced Research Questions
Q. How do substituents on the thienopyrimidine scaffold influence bioactivity?
- SAR Insights :
Q. What computational methods support target identification for this compound?
- Approach : (i) Molecular docking : Use AutoDock/Vina to model interactions with 5-HT₁A (PDB: 7E2Z) or mPGES-1 (PDB: 6AL2). (ii) QSAR : Apply descriptors (e.g., logP, polar surface area) to predict affinity. Substituents like –NH₂ at C3 improve selectivity (e.g., compound 70: IC₅₀ = 0.3 nM) .
Q. How can synthetic impurities be minimized during scale-up?
- Solutions :
Q. What strategies resolve contradictions in reported biological data?
- Case Study : Discrepancies in IC₅₀ values for mPGES-1 inhibition may arise from assay conditions (e.g., enzyme source: human vs. murine). Validate via: (i) Standardized protocols : Use recombinant human mPGES-1 in cell-free assays. (ii) Positive controls : Co-test with known inhibitors (e.g., MK-886) .
Methodological Tables
Table 1 : Key Synthetic Parameters for Thienopyrimidine Derivatives
| Step | Reagent/Condition | Yield (%) | Purity (HPLC) | Ref |
|---|---|---|---|---|
| Core formation | Formic acid, reflux | 85 | >95% | |
| Chlorination | POCl₃, 80°C | 94 | 98% | |
| Functionalization | 4-Methoxybenzylamine, DMF | 72 | 97% |
Table 2 : Biological Activity of Selected Analogs
| Compound | Substituent | 5-HT₁A IC₅₀ (nM) | mPGES-1 Inhibition (%) |
|---|---|---|---|
| 3-(4-MeO-benzyl) | –OCH₃ | 3.2 | 82 |
| 3-(4-F-benzyl) | –F | 12.5 | 65 |
| 3-(2-Furylmethyl) | –Furan | 28.9 | 48 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
